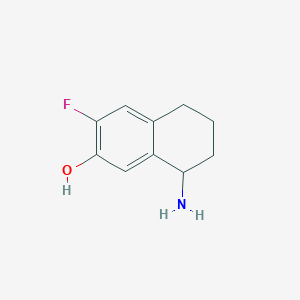

8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H12FNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2 |

InChI Key |

YGIWDVJTRBEASP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol serves as a versatile building block in organic synthesis. It is used to develop new pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as oxidation and substitution .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens . For instance, modifications can enhance the compound's efficacy against bacterial strains such as Staphylococcus aureus.

- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. It has shown promising results against human colon (HT-29) and breast (MCF-7) cancer cells with low IC50 values indicating strong activity .

- Neuroprotective Effects : Studies suggest that it may inhibit monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's disease. This inhibition can lead to increased levels of neurotransmitters such as dopamine .

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development. Its interactions with biological targets can be fine-tuned through chemical modifications to enhance therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of tetrahydronaphthalen-2-ol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Pharmacological Activity

- SERM Activity : RAD1901 demonstrates potent anti-cancer activity in tamoxifen-resistant breast cancer models, achieving tumor reduction at 20–100 mg/kg doses. Its complex substituents enable blood-brain barrier penetration, unlike simpler analogues .

- Fluorine Impact: The 3-fluoro substituent in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated derivatives like 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol .

- Aryl and Methoxy Groups : Compounds with aryl-methoxy substituents (e.g., 8-(4-hydroxy-3-methoxyphenyl)-3-methoxy derivatives) show enhanced binding to estrogen receptors but may face challenges in metabolic clearance due to bulkiness .

Physicochemical Properties

- Solubility: Hydroxyl and amino groups improve water solubility, but fluorination and methyl groups (e.g., in 5,5-dimethyl analogues) increase logP values, affecting bioavailability .

- Stability: Fluorinated derivatives exhibit greater stability in hepatic microsomal assays compared to non-fluorinated counterparts .

Biological Activity

8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom attached to a tetrahydronaphthalene framework, suggest diverse biological activities. The molecular formula is with a molecular weight of approximately 181.21 g/mol .

The compound's reactivity is influenced by its functional groups, which can be modified to enhance biological activity or synthesize derivatives with improved properties. The presence of the amino and hydroxyl groups facilitates interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems.

- Monoamine Oxidase Inhibition : It has shown promising results as an inhibitor of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders such as Parkinson's disease. The compound's IC50 values indicate strong inhibitory activity compared to known MAO-B inhibitors .

The primary mechanism of action involves binding to the active site of MAO-B, leading to decreased degradation of monoamines such as dopamine. This action can potentially alleviate symptoms associated with mood disorders and neurodegeneration .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to the compound affect its biological activity. Key findings include:

- Fluorine Substitution : The introduction of fluorine at specific positions enhances the binding affinity for MAO-B.

- Amino Group Positioning : The position and nature of the amino group are crucial for maintaining activity against MAO-B and other biological targets .

Comparative Analysis

A comparison with structurally similar compounds reveals significant insights into the biological activity of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | 13177879 | 0.97 |

| N-(8-Amino-6-fluoro-5-methyl-1-oxo-tetrahydronaphthalen) | 10220585 | 0.94 |

| Triphenylene-2,3,6,7,10,11-hexaol hydrate | 86583687 | 0.91 |

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis.

- Behavioral Studies : Animal models have shown that administration of this compound results in reduced depressive-like behaviors in rodents subjected to stress paradigms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.